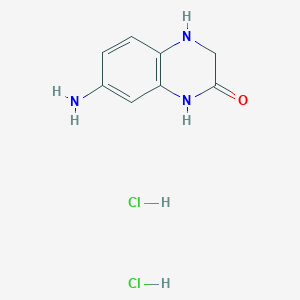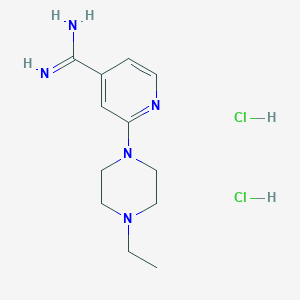
2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
Overview
Description
“2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1221725-56-9 . It has a molecular weight of 306.24 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19N5.2ClH/c1-2-16-5-7-17(8-6-16)11-9-10(12(13)14)3-4-15-11;;/h3-4,9H,2,5-8H2,1H3,(H3,13,14);2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.
Scientific Research Applications
1. Antitubercular Activity and Molecular Docking Studies
Research on derivatives of piperazine showed significant potential in the treatment of tuberculosis. A study synthesized a series of compounds including piperazine derivatives and evaluated them for antitubercular activity. These compounds, through in silico and in vitro studies, demonstrated effectiveness against Mycobacterium tuberculosis, highlighting their therapeutic potential in combating tuberculosis (Vavaiya et al., 2022).
2. Synthesis and Biological Evaluation as Anticancer Agents
Compounds containing piperazine structures have also been evaluated for their anticancer properties. A study focused on the synthesis of novel pyrazolopyrimidines derivatives, which included piperazine-based compounds, and assessed their cytotoxic effects on cancer cell lines, demonstrating their potential as anticancer agents (Rahmouni et al., 2016).
3. Role in Anti-Inflammatory and Pain Management
Another area of research includes the development of 2-aminopyrimidine-containing histamine H4 receptor ligands. Piperazine derivatives in these studies showed promising results in anti-inflammatory and pain management applications. These compounds exhibited potency in vitro and demonstrated efficacy as anti-inflammatory agents in animal models (Altenbach et al., 2008).
4. Application in Synthesis of Heteroaromatic Compounds
Piperazine derivatives have also been used in the synthesis of various heteroaromatic compounds. A study demonstrated the metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, followed by conversion to dipyridopyrimidinones, showcasing the versatility of piperazine compounds in organic synthesis (Bentabed-Ababsa et al., 2010).
5. Cognitive Enhancing Effects
Research has also explored the potential cognitive enhancing effects of piperazine derivatives. A study on the improving effect of acetic ether derivatives on learning and memory dysfunction in mice included piperazine-based compounds. These compounds showed a reduction in error frequency and an increase in latency in memory tests, indicating their potential in improving cognitive functions (Zhang Hong-ying, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)pyridine-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.2ClH/c1-2-16-5-7-17(8-6-16)11-9-10(12(13)14)3-4-15-11;;/h3-4,9H,2,5-8H2,1H3,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRIROKUALTYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



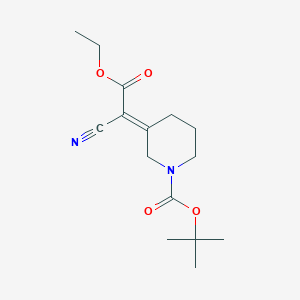

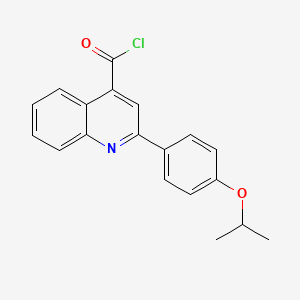
![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
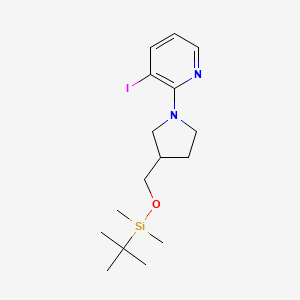

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)
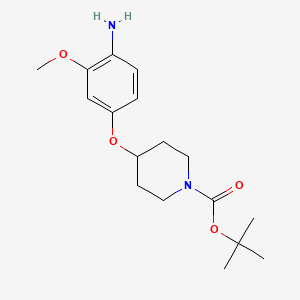
![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)




